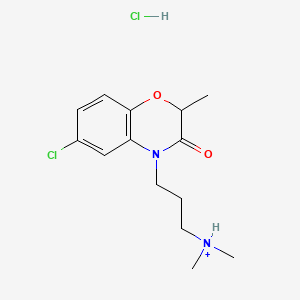
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction might include the use of chlorinating agents and specific catalysts to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. These products could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound, which shares the core structure.
6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with a chlorine substituent.
2-Methyl-4H-1,4-Benzoxazin-3-one: A methylated derivative.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride lies in its specific substituents, which could confer unique biological activities and chemical properties. These differences might make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
57462-76-7 |
|---|---|
Molecular Formula |
C14H21Cl2N2O2+ |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
3-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propyl-dimethylazanium;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-10-14(18)17(8-4-7-16(2)3)12-9-11(15)5-6-13(12)19-10;/h5-6,9-10H,4,7-8H2,1-3H3;1H/p+1 |
InChI Key |
JPMXRTULSFBSIT-UHFFFAOYSA-O |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC[NH+](C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


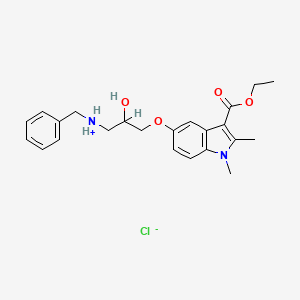
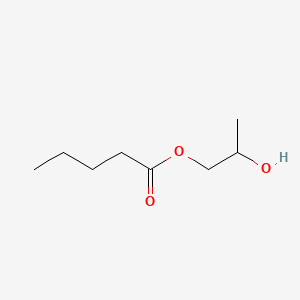
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

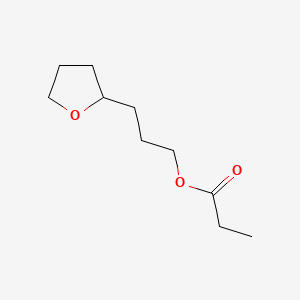
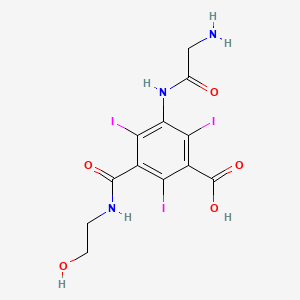
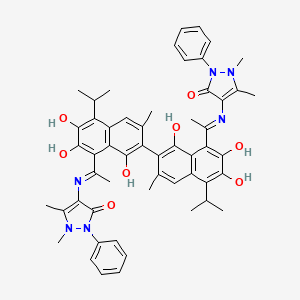
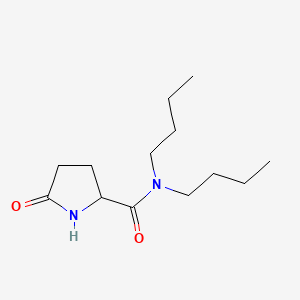


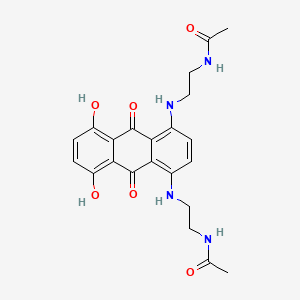
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
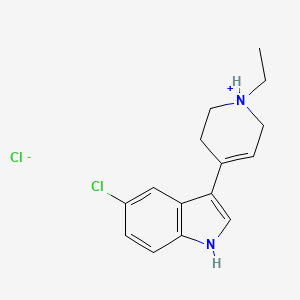
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
